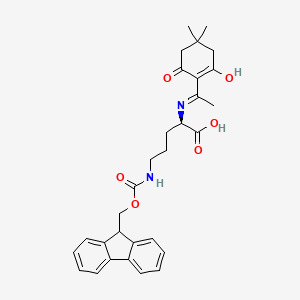
1-Amino-2-(butylsulfanyl)-6-chloro-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines an anthracene core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors One common approach is to start with anthracene-9,10-dione, which undergoes chlorination to introduce the chloro group at the 6-positionFinally, the amino group is introduced via an amination reaction, often using ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium thiolate (NaSR) or primary amines (RNH₂) in the presence of a base
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used
Scientific Research Applications
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Used in the production of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and leading to cell death. This makes it a potential candidate for anticancer therapy. Additionally, the presence of the hydroxy and amino groups allows for hydrogen bonding with proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-(methylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(ethylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(propylthio)-6-chloro-4-hydroxyanthracene-9,10-dione
Uniqueness
1-Amino-2-(butylthio)-6-chloro-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butylthio group, which can influence its lipophilicity and, consequently, its biological activity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications .
Properties
CAS No. |
88605-80-5 |
|---|---|
Molecular Formula |
C18H16ClNO3S |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
1-amino-2-butylsulfanyl-6-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO3S/c1-2-3-6-24-13-8-12(21)14-15(16(13)20)17(22)10-5-4-9(19)7-11(10)18(14)23/h4-5,7-8,21H,2-3,6,20H2,1H3 |
InChI Key |
LNHZVEJWTGJLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


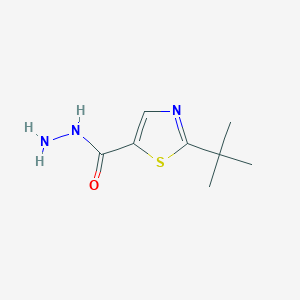
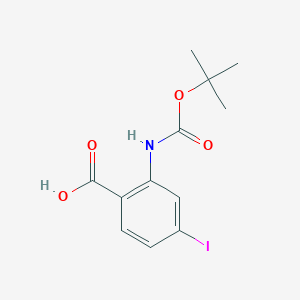
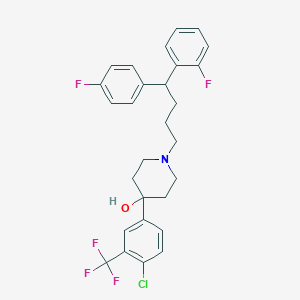
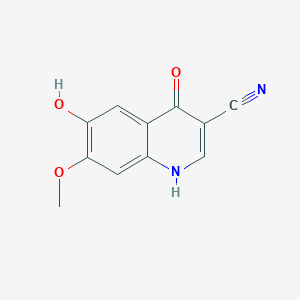
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
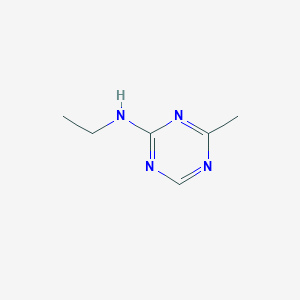
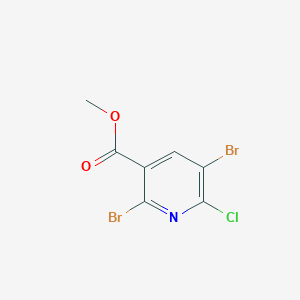
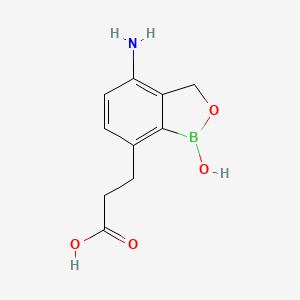
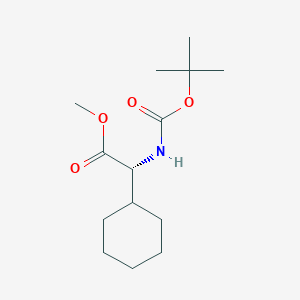
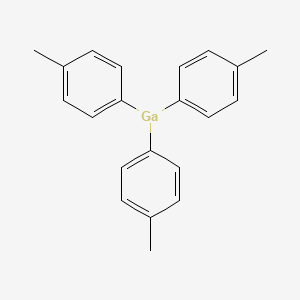


![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
